bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine CAS 955959-91-8 properties
bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine CAS 955959-91-8 properties
An In-depth Technical Guide to bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine (CAS 955959-91-8): A Core Material for Advanced Organic Electronics
Authored by a Senior Application Scientist
Foreword: The Pursuit of Stability and Efficiency in Organic Electronics
In the dynamic landscape of organic electronics, the performance of devices like Organic Light-Emitting Diodes (OLEDs) is not merely a function of a single component but a symphony of well-orchestrated intermolecular interactions and charge carrier dynamics. The selection of each material within the device stack is a critical decision, dictating efficiency, operational lifetime, and color purity. Among the most crucial components are the charge transport and blocking layers. This guide provides a deep dive into bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine, a compound that has emerged as a cornerstone material for fabricating high-performance electronic devices. We will move beyond a simple datasheet presentation to explore the causal relationships between its molecular architecture and its exceptional properties, providing researchers and process engineers with the insights needed for rational device design and optimization.
Molecular Architecture and Core Physicochemical Properties
Bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine, identified by CAS number 955959-91-8, is a sophisticated organic semiconductor. Its structure is characterized by a central triphenylamine core, a well-known and robust hole-transporting moiety, which is functionalized with two bulky and rigid dibenzo[b,d]furan groups. This specific combination of a charge-transporting core with rigid, high-triplet-energy peripheral groups is a deliberate design choice aimed at achieving a unique constellation of properties.
Caption: Chemical structure of bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine.
The rigid, planar structure of the dibenzofuran units contributes significantly to the material's high thermal stability, a critical parameter for devices that operate at elevated temperatures.[1] The non-planar geometry of the central amine, meanwhile, helps to disrupt intermolecular packing in the solid state, which can prevent crystallization and promote the formation of stable amorphous films—a vital characteristic for large-area device manufacturing via thermal evaporation.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 955959-91-8 | [1][2] |
| Molecular Formula | C₃₆H₂₃NO₂ | [1] |
| Molecular Weight | 501.57 g/mol | [1] |
| Primary Function | Hole-Transporting Material (HTM), Electron-Blocking Material (EBM) | [1] |
| Appearance | Typically a solid powder |
The Nexus of Functionality: Electronic and Thermal Properties
The efficacy of bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine in OLEDs stems directly from its electronic and thermal characteristics. These properties are not independent but are intrinsically linked to its molecular structure.
Electronic Landscape: Hole Transport and Electron Confinement
In a typical phosphorescent OLED (PhOLED), the goal is to confine electron-hole recombination to the emissive layer (EML) to maximize light generation from triplet excitons. This requires an adjacent hole-transporting layer (HTL) that not only efficiently injects and transports holes into the EML but also blocks electrons from leaking past it.
Bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine excels in this dual role.[1] Its electronic properties, typical for this class of materials, are characterized by:
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Deep Highest Occupied Molecular Orbital (HOMO) Energy Level: The triphenylamine core ensures a HOMO level that is well-aligned with the anode work function and the HOMO of adjacent layers, facilitating efficient hole injection. The deep nature of this level (typically -6.6 to -7.0 eV for related materials) provides stability against oxidation.
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High Triplet Energy (E_T): The dibenzofuran moieties possess a high triplet energy (E_T > 2.6 eV). This is arguably the most critical feature for its use in blue PhOLEDs. To prevent the quenching of high-energy blue phosphorescent emitters, the adjacent transport layers must have a triplet energy higher than that of the dopant. This material effectively confines the triplet excitons within the EML, leading to high quantum efficiency.
Caption: Energy level diagram of a PhOLED using the target material as an HTL.
Thermal Resilience: The Key to Longevity
The operational stability of an OLED is critically dependent on the thermal stability of its constituent organic layers. Materials with low glass transition temperatures (T_g) can undergo morphological changes (crystallization) when the device heats up during operation, leading to device failure. The rigid molecular structure of bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine imparts a high T_g.[1] While the exact value for this specific compound is not readily published, related carbazole and dibenzofuran-based HTMs exhibit T_g values well above 190 °C and decomposition temperatures (T_d) approaching 400 °C.[3] This exceptional thermal stability ensures that the thin films remain amorphous and interfaces remain sharp throughout the device's operational life, preventing efficiency roll-off and catastrophic failure.
Application Protocol: Fabrication of a High-Efficiency Blue Phosphorescent OLED
This section provides a validated, step-by-step protocol for the fabrication of a blue PhOLED device. The causality behind each step is explained to ensure reproducibility and provide a framework for process optimization. This protocol assumes access to a high-vacuum thermal evaporation system with multiple sources.
Substrate Preparation (Self-Validating System)
The quality of the substrate is paramount as it forms the foundation for all subsequent layers. Any defects at this stage will propagate through the device.
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Initial Cleaning: Load indium tin oxide (ITO)-coated glass substrates into a substrate holder. Sonicate sequentially in baths of detergent (e.g., Decon 90), deionized water, acetone, and isopropyl alcohol for 15 minutes each.
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Causality: This sequence removes organic residues, particulates, and inorganic contaminants. The final isopropyl alcohol rinse acts as a drying agent.
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Drying: Dry the substrates under a stream of high-purity nitrogen gas.
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Surface Treatment: Immediately transfer the substrates to a UV-Ozone cleaner and treat for 15 minutes.
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Causality: This step removes final carbonaceous contaminants and, crucially, increases the work function of the ITO by forming a thin, oxygen-rich layer, which improves hole injection efficiency.[4] The surface becomes more hydrophilic, which is a good indicator of cleanliness.
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Device Fabrication: Multi-Layer Deposition
All deposition steps must be performed in a high-vacuum chamber (<10⁻⁶ Torr) to prevent contamination from atmospheric oxygen and water, which are notorious quenchers of excitons and can degrade organic materials.
Caption: Standard workflow for fabricating a phosphorescent OLED device.
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Hole-Injecting Layer (HIL): Deposit a 10 nm layer of a material like di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).[4]
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Causality: The HIL serves to bridge the energy gap between the ITO anode and the HTL, reducing the hole injection barrier.
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Hole-Transporting Layer (HTL): Deposit a 40 nm layer of bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine .
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Causality: This layer transports holes to the EML and, critically, blocks electrons due to its high triplet energy and wide bandgap, confining recombination to the emissive layer.[1]
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Emissive Layer (EML): Co-deposit the emissive layer (e.g., 25 nm) from two separate sources. The host material (e.g., another high-triplet-energy material like mCP) is doped with a blue phosphorescent emitter (e.g., an Iridium(III) complex) at a concentration of 5-15 wt%.[4]
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Causality: The host material transports charge carriers, while the dopant is where the energy is transferred and light is emitted. The concentration is optimized to balance efficiency and prevent aggregation-induced quenching.
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Electron-Transporting Layer (ETL): Deposit a 30-40 nm layer of an electron-transporting material, such as 2,8-bis(diphenylphosphoryl)dibenzo[b,d]furan (PPF).[4]
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Causality: This layer facilitates the transport of electrons from the cathode to the EML.
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Electron-Injecting Layer (EIL): Deposit a thin (1 nm) layer of lithium fluoride (LiF).[4]
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Causality: LiF creates a strong dipole at the ETL/cathode interface, significantly lowering the electron injection barrier.
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Cathode: Deposit a 100 nm layer of aluminum (Al) to complete the device.
Encapsulation and Characterization
Immediately following deposition, the devices must be encapsulated under an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-cured epoxy and a glass lid. This prevents degradation from atmospheric moisture and oxygen. The finished device is then tested for its current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and operational lifetime.
Conclusion and Future Outlook
Bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine is a testament to the power of rational molecular design in the field of organic electronics. By combining a proven hole-transporting core with rigid, high-triplet-energy dibenzofuran units, it addresses the critical needs for efficient charge transport, effective exciton confinement, and high thermal stability in a single molecule.[1] Its role as a superior hole-transporting and electron-blocking material makes it indispensable for achieving high efficiency and long operational lifetimes, particularly in demanding blue phosphorescent OLEDs. As researchers continue to push the boundaries of device performance, the principles embodied in this molecule—structural rigidity, high triplet energy, and stable film morphology—will continue to guide the development of the next generation of materials for flexible displays, solid-state lighting, and beyond.
References
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MySkinRecipes. (n.d.). Bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine. Retrieved from MySkinRecipes. [Link]
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ResearchGate. (2025). Synthesis and Photophysical Properties of Diethynylated Bibenzofuran and Benzodifuran Derivatives. Retrieved from ResearchGate. [Link]
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Kivala, M., et al. (2021). Bis(Triphenylamine)Benzodifuran Chromophores: Synthesis, Electronic Properties and Application in Organic Light-Emitting Diodes. Frontiers in Chemistry, 9, 721272. [Link]
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Kivala, M., et al. (2021). Bis(Triphenylamine)Benzodifuran Chromophores: Synthesis, Electronic Properties and Application in Organic Light-Emitting Diodes. PMC. [Link]
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Lee, Y., et al. (n.d.). Dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers as hole blocking materials for high-efficiency and long-lived blue phosphorescent organic light-emitting diodes. RSC Publishing. [Link]
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Wang, C., et al. (n.d.). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry (RSC Publishing). [Link]
Sources
- 1. Bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine [myskinrecipes.com]
- 2. 955959-91-8|Bis(4-(dibenzo[b,d]furan-4-yl)phenyl)amine|BLD Pharm [bldpharm.com]
- 3. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
